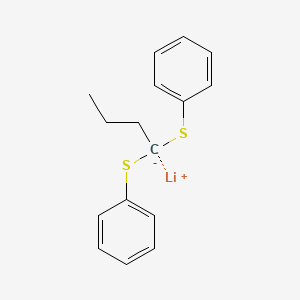![molecular formula C18H20N2O3S B14635834 2,2-Diphenyl-N-[(propan-2-yl)carbamoyl]ethene-1-sulfonamide CAS No. 56752-93-3](/img/structure/B14635834.png)
2,2-Diphenyl-N-[(propan-2-yl)carbamoyl]ethene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Diphenyl-N-[(propan-2-yl)carbamoyl]ethene-1-sulfonamide is an organic compound with a complex structure that includes phenyl groups, a carbamoyl group, and a sulfonamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Diphenyl-N-[(propan-2-yl)carbamoyl]ethene-1-sulfonamide typically involves multiple steps. One common method includes the reaction of 2,2-diphenylethene with isopropyl isocyanate in the presence of a catalyst to form the carbamoyl intermediate. This intermediate is then reacted with sulfonamide under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the compound meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Diphenyl-N-[(propan-2-yl)carbamoyl]ethene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenyl derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
2,2-Diphenyl-N-[(propan-2-yl)carbamoyl]ethene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2,2-Diphenyl-N-[(propan-2-yl)carbamoyl]ethene-1-sulfonamide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and affecting various biochemical pathways. The sulfonamide group is known to interact with specific amino acid residues, leading to changes in enzyme conformation and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2-Diphenyl-1-picrylhydrazyl: Known for its use in antioxidant assays.
2-Phenyl-2-propanol: A derivative of cumene with applications in organic synthesis.
Imidazole derivatives: Known for their broad range of chemical and biological properties.
Uniqueness
2,2-Diphenyl-N-[(propan-2-yl)carbamoyl]ethene-1-sulfonamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both carbamoyl and sulfonamide groups allows for diverse interactions with biological targets, making it a versatile compound for research and potential therapeutic applications.
Propriétés
Numéro CAS |
56752-93-3 |
|---|---|
Formule moléculaire |
C18H20N2O3S |
Poids moléculaire |
344.4 g/mol |
Nom IUPAC |
1-(2,2-diphenylethenylsulfonyl)-3-propan-2-ylurea |
InChI |
InChI=1S/C18H20N2O3S/c1-14(2)19-18(21)20-24(22,23)13-17(15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-14H,1-2H3,(H2,19,20,21) |
Clé InChI |
QLRZPAOBRKFEAU-UHFFFAOYSA-N |
SMILES canonique |
CC(C)NC(=O)NS(=O)(=O)C=C(C1=CC=CC=C1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


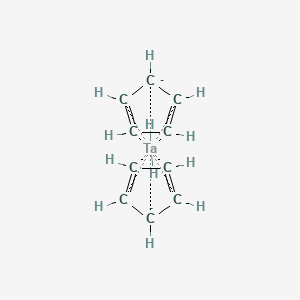

![6,7-Dihydro-5H-indeno[5,6-b]thiophene](/img/structure/B14635773.png)
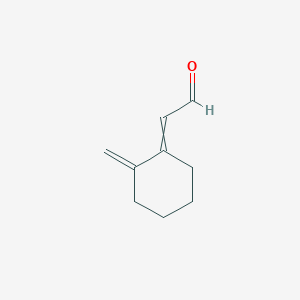
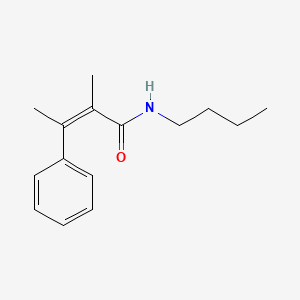


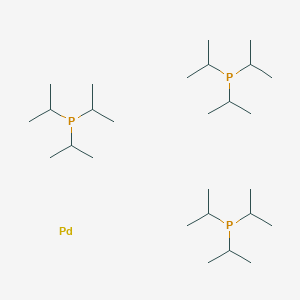

![1H-Indazole-4,7-dione, 3,6-dimethyl-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14635837.png)

![[3-(2-Cyclohexylethyl)-6-cyclopentylhexyl]cyclohexane](/img/structure/B14635852.png)
